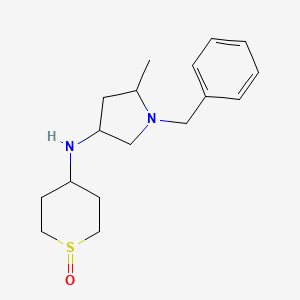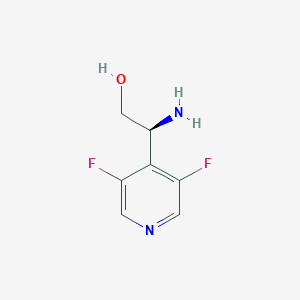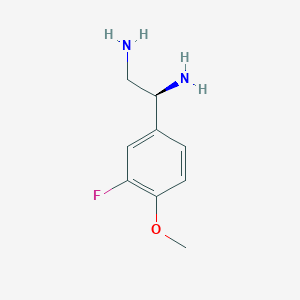
(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine” is a chiral compound with the following structural formula:
This compound
This compound belongs to the class of ethane-1,2-diamines, which are characterized by two amino groups attached to an ethane backbone. The chirality arises from the asymmetric carbon center (marked as “S” in the name).
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the following steps:
Aromatic Substitution: Start with 3-fluoro-4-methoxybenzaldehyde and react it with ammonia or an amine to form the corresponding imine.
Reductive Amination: Reduce the imine using a reducing agent (e.g., sodium borohydride) to obtain the primary amine.
Resolution: Separate the enantiomers using chiral resolution techniques (e.g., crystallization with a chiral resolving agent).
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction of the compound yields its corresponding amine derivatives. Sodium borohydride (NaBH₄) is commonly used for this purpose.
Substitution: The amino groups can participate in nucleophilic substitution reactions. For instance, they can react with alkyl halides to form N-alkylated derivatives.
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield amine oxides, while reduction leads to secondary or tertiary amines. Substitution reactions result in N-substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s chiral nature makes it useful as a ligand in asymmetric catalysis.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Pharmacology: Investigate its interactions with receptors and enzymes.
Anticancer Agents: Some derivatives exhibit promising anticancer activity.
Fine Chemicals: Used as intermediates in the synthesis of other compounds.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
While there are related ethane-1,2-diamines, the unique combination of fluorine, methoxy, and chirality in “(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine” sets it apart. Similar compounds include ethylenediamine and other chiral diamines.
Properties
Molecular Formula |
C9H13FN2O |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
(1S)-1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m1/s1 |
InChI Key |
INPCGIFLASQGAX-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CN)N)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


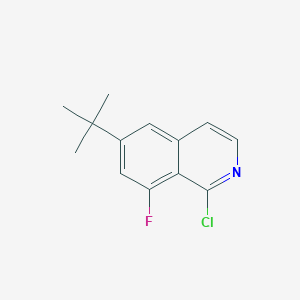

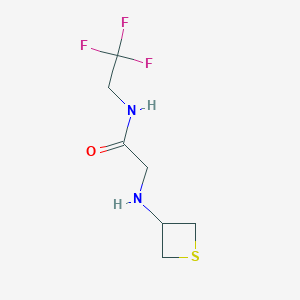
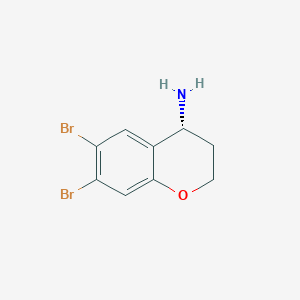

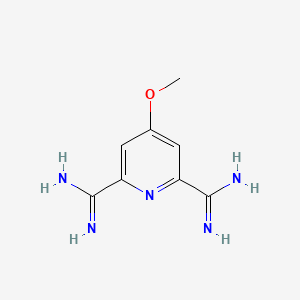

![1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13031092.png)
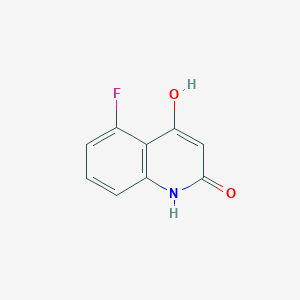
![2-{3-[(Benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B13031101.png)


